![molecular formula C13H17ClN2O B2690270 2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride CAS No. 1638338-48-3](/img/structure/B2690270.png)
2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride, also known as WIN 64821, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
作用機序
The mechanism of action of 2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride involves its interaction with dopamine D1 receptors in the brain. It acts as a competitive antagonist, binding to the receptor and preventing dopamine from binding. This results in a decrease in dopamine-mediated signaling, which can have various effects depending on the specific brain region and cell type.
生化学的および生理学的効果
The biochemical and physiological effects of 2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride have been extensively studied. In addition to its potential applications in the treatment of neurological disorders, it has also been shown to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in various cell types.
実験室実験の利点と制限
One of the main advantages of 2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride for lab experiments is its selectivity for dopamine D1 receptors. This allows researchers to specifically target this receptor and study its effects on various cellular and molecular processes. However, one of the limitations is its potential toxicity, which can vary depending on the specific experimental conditions and cell types used.
将来の方向性
There are many potential future directions for the study of 2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride. One area of interest is in the development of more selective and potent dopamine D1 receptor antagonists for the treatment of neurological disorders. Another area of interest is in the study of its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases. Additionally, the development of new synthesis methods and the study of its structure-activity relationship can provide valuable insights into its potential applications in various fields of scientific research.
合成法
The synthesis of 2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride has been achieved using different methods. One of the most common methods involves the reaction of 1,2,3,4-tetrahydroisoquinoline with benzoyl chloride in the presence of aluminum chloride and hydrochloric acid. The resulting product is then treated with hydrochloric acid to obtain the final compound. Other methods involve the use of different reagents and catalysts, such as sodium hydride and 2-bromo-1-phenyl-1-pentanone.
科学的研究の応用
2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of neuroscience, where it has been shown to act as a selective dopamine D1 receptor antagonist. This makes it a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(phenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c16-13(10-4-2-1-3-5-10)15-8-11-6-14-7-12(11)9-15;/h1-5,11-12,14H,6-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGWQISAAKKEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C(=O)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

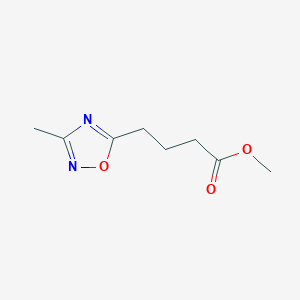
![4-(4-methylphenyl)-2-[(E)-2-(1-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}ethylidene)hydrazin-1-yl]-1,3-thiazole](/img/structure/B2690189.png)
![2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol](/img/structure/B2690190.png)
![N-[4-(benzyloxy)phenyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2690192.png)
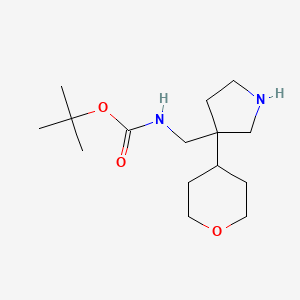
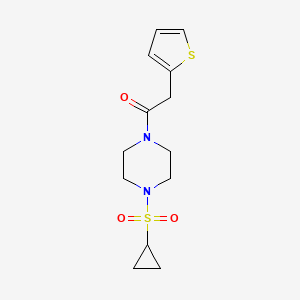
![[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2690198.png)
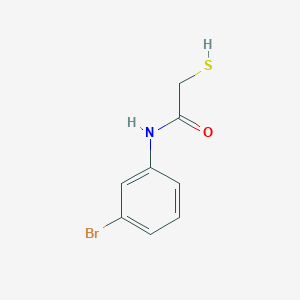
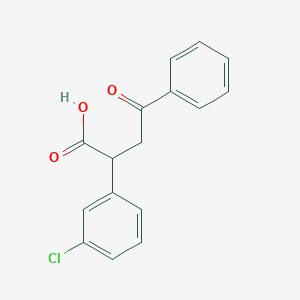
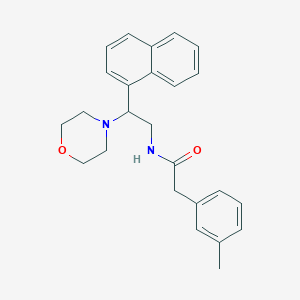
![4-[5-(Oxiran-2-yl)furan-2-yl]morpholine](/img/structure/B2690206.png)
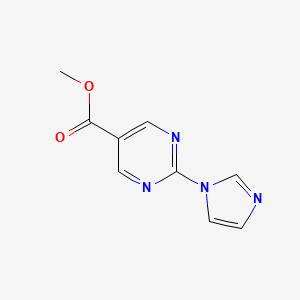
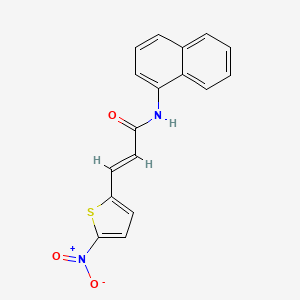
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpropanoate](/img/structure/B2690210.png)